

A Comparative Guide to the Intermolecular Interactions of Tribromobenzene Isomers

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Compound of Interest

Compound Name: **1,2,3-Tribromobenzene**

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The isomeric forms of tribromobenzene—**1,2,3-tribromobenzene** (123TBB), 1,2,4-tribromobenzene (124TBB), and 1,3,5-tribromobenzene (135TBB)—exhibit distinct physical properties due to fundamental differences in their intermolecular interactions.^{[1][2][3][4]} These differences, driven by molecular symmetry and the resulting packing preferences in the crystal lattice, have significant implications for their behavior in solid-state applications.^{[1][2][3][4][5]} This guide provides an objective comparison of these isomers, supported by experimental data, to aid in research and development.

Core Physical Properties

The variance in the strength of intermolecular forces is most clearly reflected in the melting points of the isomers. The highly symmetric 1,3,5-tribromobenzene has the highest melting point, indicating the most stable crystal lattice and strongest overall intermolecular attractions.
^{[1][2]}

Property	1,2,3-Tribromobenzene (123TBB)	1,2,4-Tribromobenzene (124TBB)	1,3,5-Tribromobenzene (135TBB)
Molecular Formula	C ₆ H ₃ Br ₃	C ₆ H ₃ Br ₃	C ₆ H ₃ Br ₃
Molar Mass	314.80 g/mol	314.80 g/mol	314.80 g/mol
Melting Point	87.5 °C (361.0 K)[6][7]	41-43 °C (317.7 K)[6][7]	122 °C (396.0 K)[6][7]
Boiling Point	274-276 °C[7]	271 °C[6][7]	Not available
Molecular Symmetry	C _{2v} [1]	C _s [1]	D _{3h} [1]
Appearance	Solid crystalline powder[6]	Colorless to pale yellow crystalline solid[6]	Colorless solid[6]
Solubility in Water	Insoluble[6]	Insoluble[6]	Practically insoluble[6][7]

Analysis of Intermolecular Interactions

The primary intermolecular forces at play in the crystal structures of tribromobenzene isomers are halogen bonds (Br···Br), Br···π interactions, and Br···H contacts.[1][2][3][4] The nature, number, and spatial distribution of these interactions dictate the cohesive forces within the crystals and, consequently, their melting points.[1][4]

Interaction Type	1,2,3-Tribromobenzene (123TBB)	1,2,4-Tribromobenzene (124TBB)	1,3,5-Tribromobenzene (135TBB)
Dominant Br…Br Interaction	Characterized by relatively short, dispersion-type I halogen bonds. [1] [2]	Features longer, electrostatic-type II halogen bonds. [1] [2]	Dominated by evenly distributed, electrostatic-type II halogen bonds due to high symmetry and accessibility of Br atoms. [1] [2]
Br…π Interactions	Present and significant, with short Br…C separations observed. [1]	Not a significant interaction in the crystal packing. [1] [2]	Present, contributing to the overall stability. [1]
Br…H Contacts	A significant contributor to the crystal packing, with the sum of Br…π and Br…H contacts being notably high. [1]	Present, but the overall contribution of Br-involved contacts is less optimized compared to the other isomers. [1]	Present, complementing the strong Br…Br and Br…π interactions.
Key Structural Features	The crystal structure contains layers of molecules connected through these varied interactions. The distance between parallel aromatic rings is approximately 3.5 Å at 100 K. [1]	The distance between parallel aromatic rings is slightly larger at about 3.6 Å at 100 K. [1]	The high molecular symmetry allows for optimal, evenly distributed intermolecular interactions, leading to the most stable crystal lattice. [1] [2] [4] [5]

Summary of Intermolecular Contact Distances (at 100 K)

Isomer	Shortest Br···Br Distance (Å)	Shortest Br···C (π) Distance (Å)	Shortest Br···H Distance (Å)
1,2,3-TBB	3.5850 (6) [1] [2]	3.393 (4) [1]	Not explicitly stated in snippets
1,2,4-TBB	3.565 (3) [1] [2]	Not applicable [1] [2]	2.97 [1] [2]
1,3,5-TBB	3.6724 (8) [1] [2]	3.549 (5) [1]	Not explicitly stated in snippets

Experimental Protocols

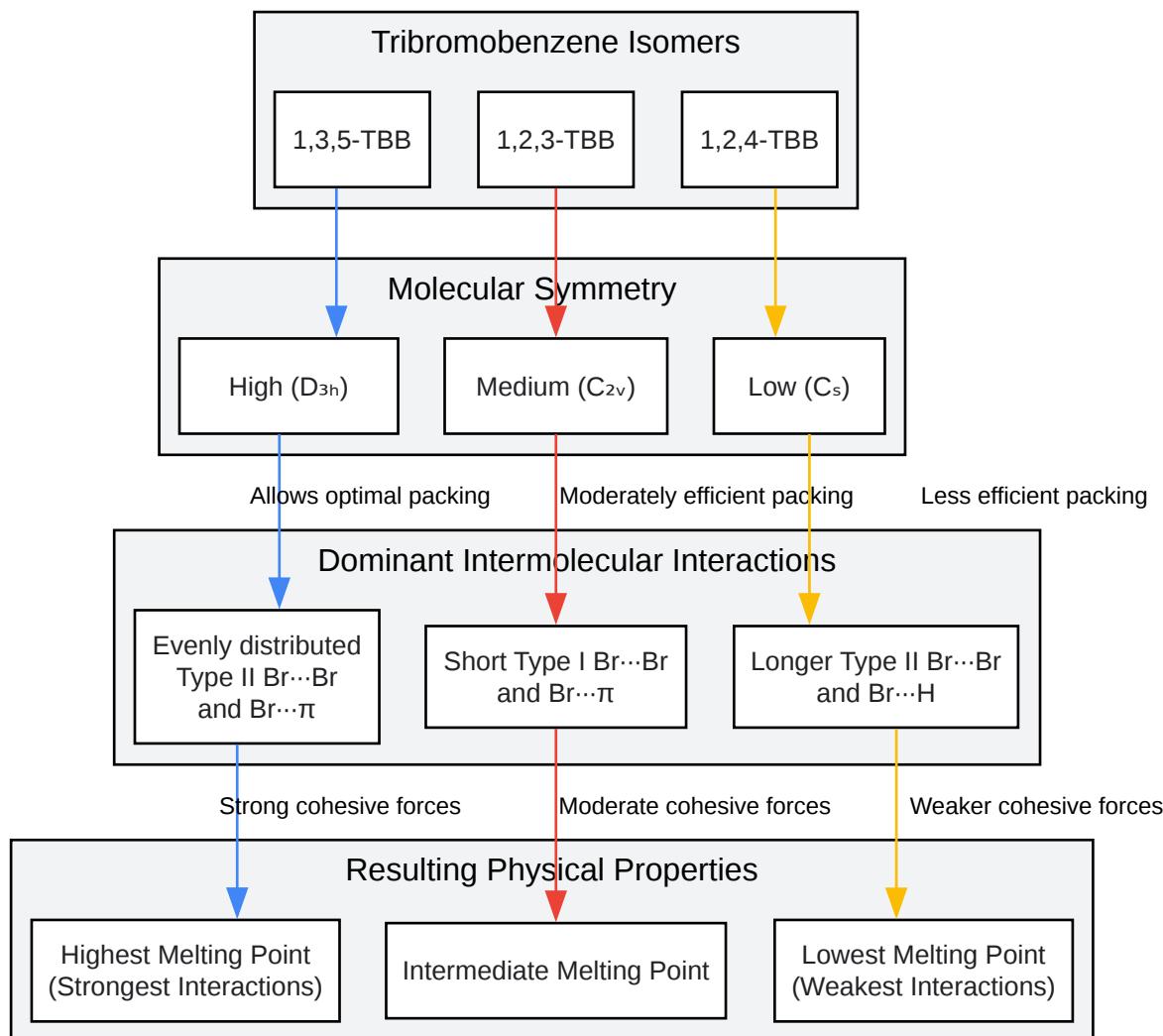
Single-Crystal X-ray Diffraction

The primary experimental technique used to elucidate the intermolecular interactions of the tribromobenzene isomers is single-crystal X-ray diffraction.

- **Crystal Growth:** Single crystals of 1,2,3-TBB, 1,2,4-TBB, and 1,3,5-TBB were grown from various solutions.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) While specific solvent systems for each isomer are not detailed in the provided information, this method involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, leading to the formation of high-quality crystals.
- **Data Collection:** The grown single crystals were subjected to X-ray diffraction analysis at multiple temperatures, specifically 100 K, 200 K, and 270 K.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) This temperature-dependent analysis allows for the observation of crystal contraction and changes in the lengths of intermolecular contacts upon cooling.[\[1\]](#)[\[2\]](#)
- **Structure Determination and Analysis:** The diffraction data was used to determine the precise atomic coordinates within the crystal lattice, allowing for the identification and measurement of intermolecular distances and angles.[\[1\]](#)[\[2\]](#) This information is crucial for classifying the types of halogen bonds (Type I vs. Type II) and identifying other noncovalent interactions like Br··· π and Br···H contacts.[\[1\]](#)[\[2\]](#) Hirshfeld surface analysis was also employed to support the experimental findings and visualize the intermolecular contacts.[\[1\]](#)

Logical Relationships and Visualization

The relationship between the molecular structure of the tribromobenzene isomers and their resulting physical properties can be visualized as a logical progression from molecular symmetry to the nature and strength of intermolecular forces, which ultimately determine the stability of the crystal lattice.



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Caption: Logical flow from isomer structure to physical properties.

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